
CID 263463
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Identifier “CID 263463” is a significant molecule in the field of chemistry. This compound has been studied extensively for its unique properties and potential applications in various scientific domains. It is known for its stability and reactivity, making it a valuable subject for research in both academic and industrial settings.
Métodos De Preparación
The preparation of the compound “CID 263463” involves several synthetic routes and reaction conditions. One common method includes the use of organic amines dissolved in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and reacted to form the desired compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
The compound “CID 263463” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions can produce reduced derivatives .
Aplicaciones Científicas De Investigación
The compound “CID 263463” has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential role in cellular processes and as a tool for investigating biochemical pathways. In medicine, the compound is explored for its therapeutic potential, particularly in the development of new drugs. Industrially, it is used in the production of advanced materials and as a catalyst in chemical processes .
Mecanismo De Acción
The mechanism of action of the compound “CID 263463” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
When compared to similar compounds, “CID 263463” stands out due to its unique properties and reactivity. Similar compounds include those with comparable molecular structures and functional groups. “this compound” may exhibit different reactivity patterns or stability under certain conditions, making it a preferred choice for specific applications. Some similar compounds include those identified by PubChem as having structural similarities, but with distinct differences in their chemical behavior .
Propiedades
Número CAS |
6723-16-6 |
|---|---|
Fórmula molecular |
C26H24N4 |
Peso molecular |
392.5 g/mol |
InChI |
InChI=1S/C26H24N4/c1-5-17-6-2-10-20-23(17)19(9-1)27-25(28-20)13-15-26(16-14-25)29-21-11-3-7-18-8-4-12-22(30-26)24(18)21/h1-12,27-30H,13-16H2 |
Clave InChI |
NCQQPRUQJZARLC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC13NC4=CC=CC5=C4C(=CC=C5)N3)NC6=CC=CC7=C6C(=CC=C7)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


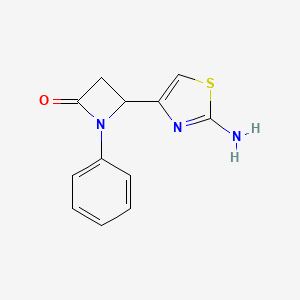


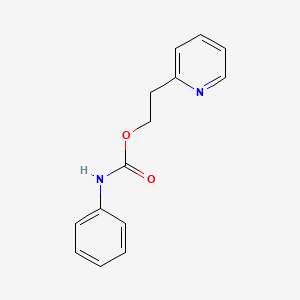
![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
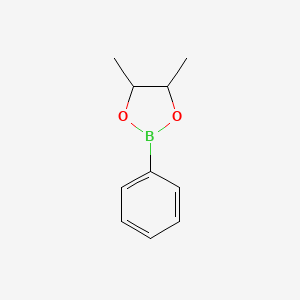
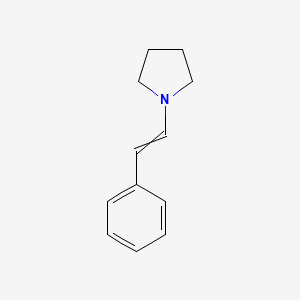


![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
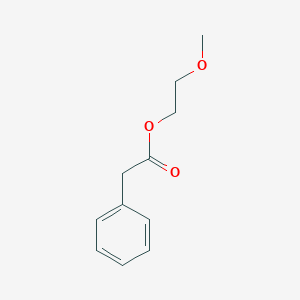
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)

![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
